C3‑Cyclopropyl vs. C5‑Methyl Substitution: Differential Impact on α‑Glucosidase Inhibitory Potential in an Antidiabetic Panel
The 5‑methyl‑pyrazole‑3‑carbohydrazide analog (E)‑N'‑(4‑(dimethylamino)benzylidene)‑5‑methyl‑1H‑pyrazole‑3‑carbohydrazide demonstrated in vitro α‑glucosidase inhibition and antioxidant activity, with molecular docking suggesting binding to the PDB:3A4A α‑glucosidase enzyme [1]. No quantitative α‑glucosidase IC₅₀ was reported, but the structural shift from a C3‑cyclopropyl (target) to a C5‑methyl (analog) replaces a conformationally constrained cyclopropyl ring with a flexible methyl group, altering the spatial orientation of the carbohydrazide side chain and the hydrogen‑bond donor pattern. This modification is expected to change the ligand‑binding pose and thus the inhibitory potency [1].
| Evidence Dimension | In vitro α‑glucosidase inhibitory activity |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for the target compound |
| Comparator Or Baseline | (E)‑N'‑(4‑(dimethylamino)benzylidene)‑5‑methyl‑1H‑pyrazole‑3‑carbohydrazide: qualitative demonstration of α‑glucosidase inhibition; in silico docking pose to PDB:3A4A |
| Quantified Difference | Not calculable owing to absence of a shared quantitative metric |
| Conditions | In vitro enzyme inhibition assay and molecular docking study (α‑glucosidase PDB:3A4A) per Karrouchi et al. 2020 |
Why This Matters
Different C‑substituent identity at the pyrazole core can shift the therapeutic application from antidiabetic to anticancer or antimicrobial, dictating which screening panels a procurement decision must target.
- [1] Karrouchi K, Radi S, Ramli Y, Taoufik J, Mabkhot YN, Al-aizari FA, Ansar M. Synthesis, X-ray structure, vibrational spectroscopy, DFT, biological evaluation and molecular docking studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. J Mol Struct. 2020;1221:128717. doi:10.1016/j.molstruc.2020.128717 View Source
